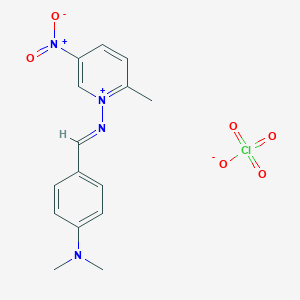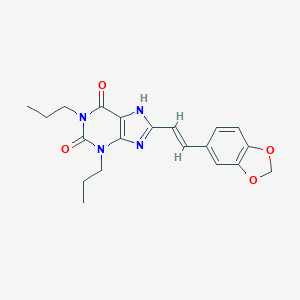
(E)-8-(3,4-Methylenedioxystyryl)-1,3-dipropylxanthine hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(3,4-Methylenedioxystyryl)-1,3-dipropylxanthine hydrate, commonly known as MRS 1191, is a selective antagonist of the A3 adenosine receptor. It is a potent and specific ligand that has been used in scientific research to study the role of the A3 adenosine receptor in various physiological and pathological conditions.
Aplicaciones Científicas De Investigación
MRS 1191 has been used in various scientific research studies to investigate the role of the A3 adenosine receptor in different physiological and pathological conditions. It has been used to study the effect of A3 adenosine receptor activation on inflammation, ischemia-reperfusion injury, and cancer. MRS 1191 has also been used to investigate the role of the A3 adenosine receptor in the central nervous system, including its effect on pain, sleep, and neuroprotection.
Mecanismo De Acción
MRS 1191 is a selective antagonist of the A3 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the body. Adenosine, the endogenous ligand of the A3 adenosine receptor, plays an important role in regulating various physiological and pathological processes. By blocking the A3 adenosine receptor, MRS 1191 can inhibit the downstream signaling pathways that are activated by adenosine, leading to various physiological and pathological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MRS 1191 depend on the specific physiological or pathological condition being studied. In general, MRS 1191 has been shown to have anti-inflammatory, neuroprotective, and anti-cancer effects. It has also been shown to have analgesic and sleep-promoting effects in the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MRS 1191 in lab experiments is its high selectivity for the A3 adenosine receptor, which allows for specific targeting of this receptor in various physiological and pathological conditions. However, one limitation of using MRS 1191 is its relatively low potency compared to other A3 adenosine receptor ligands. This may require higher concentrations of MRS 1191 to achieve the desired effects, which can increase the risk of non-specific effects.
Direcciones Futuras
There are several future directions for the use of MRS 1191 in scientific research. One area of interest is the role of the A3 adenosine receptor in cancer, particularly in the development of novel cancer therapies. Another area of interest is the role of the A3 adenosine receptor in the central nervous system, including its potential as a target for the treatment of pain, sleep disorders, and neurodegenerative diseases. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of MRS 1191, as well as its potential interactions with other drugs and physiological processes.
Métodos De Síntesis
MRS 1191 can be synthesized using a multi-step process involving the reaction of 8-bromomethyl-3-propylxanthine with 3,4-methylenedioxyphenylacetic acid, followed by reduction and purification steps. The final product is obtained as a white crystalline powder, which is then hydrated to obtain the final product, MRS 1191 hydrate.
Propiedades
Número CAS |
151539-61-6 |
|---|---|
Nombre del producto |
(E)-8-(3,4-Methylenedioxystyryl)-1,3-dipropylxanthine hydrate |
Fórmula molecular |
C20H22N4O4 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
8-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C20H22N4O4/c1-3-9-23-18-17(19(25)24(10-4-2)20(23)26)21-16(22-18)8-6-13-5-7-14-15(11-13)28-12-27-14/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,21,22)/b8-6+ |
Clave InChI |
ROSVNDDXKKNTFG-SOFGYWHQSA-N |
SMILES isomérico |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC4=C(C=C3)OCO4 |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC4=C(C=C3)OCO4 |
SMILES canónico |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC4=C(C=C3)OCO4 |
Sinónimos |
(E)-8-(3,4-Methylenedioxystyryl)-1,3-dipropylxanthine hydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



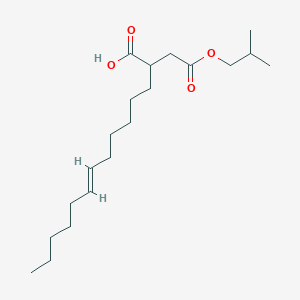
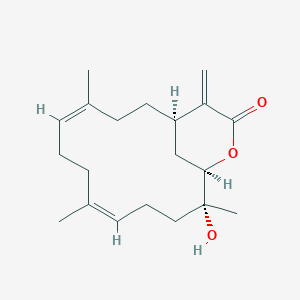
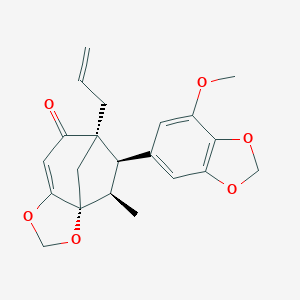

![N-[(2S,3S,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B233728.png)
![(2R,11S)-5,14-Bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-19,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene](/img/structure/B233730.png)
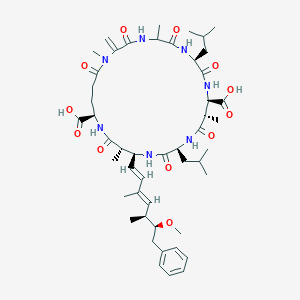
![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)
![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)
![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)
